Zidovudine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

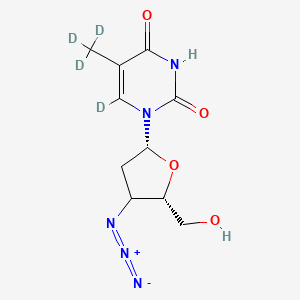

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-deuterio-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D |

InChI Key |

HBOMLICNUCNMMY-PFZXUEEMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2CC([C@H](O2)CO)N=[N+]=[N-])C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Zidovudine-d4 in Advancing Antiretroviral Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – Zidovudine-d4, a deuterated analogue of the antiretroviral drug Zidovudine (AZT), serves as a critical tool in the research and development of HIV/AIDS therapeutics. Its primary application lies in its use as a stable isotope-labeled internal standard for the precise quantification of Zidovudine in complex biological matrices. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its role in bioanalytical methodologies essential for pharmacokinetic studies.

Core Application: An Internal Standard in Quantitative Analysis

This compound is chemically identical to Zidovudine, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle alteration in mass does not significantly impact the compound's chemical or physical properties, allowing it to mimic the behavior of Zidovudine during sample preparation and analysis. However, this mass difference is readily detectable by mass spectrometry, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision in the measurement of Zidovudine concentrations in biological samples such as plasma and hair.[1]

Experimental Protocols: A Validated LC-MS/MS Method

A validated, sensitive LC-MS/MS assay for the simultaneous determination of Zidovudine and other antiretroviral drugs in human plasma exemplifies the practical application of this compound. The following protocol outlines a typical workflow:

1. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of human plasma, a known concentration of the internal standard working solution (containing this compound) is added.

-

The sample is then subjected to solid-phase extraction (SPE) using a cartridge such as an Oasis HLB. This process removes proteins and other interfering substances from the plasma.

-

The analytes (Zidovudine and this compound) are eluted from the SPE cartridge, and the eluent is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation:

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is achieved on a reverse-phase analytical column, for instance, a Phenomenex Synergi Hydro-RP (2.0 × 150 mm).

-

A specific mobile phase, such as an aqueous solution of 15% acetonitrile and 0.1% acetic acid, is used to separate the analytes based on their physicochemical properties before they enter the mass spectrometer.[1]

3. Mass Spectrometric Detection:

-

Detection and quantification are performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Zidovudine and this compound. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data from a representative LC-MS/MS method utilizing this compound as an internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zidovudine | 268 | 127 |

| This compound (Internal Standard) | 271 | 130 |

Table 1: Mass Spectrometric Transitions for Zidovudine and this compound.[1]

| Parameter | Value |

| Linearity Range | 1 to 3000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Deviation) | ≤ 8.3% |

| Precision (% CV) | ≤ 10% |

| Mean Recovery (Zidovudine) | 92.3% |

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of a bioanalytical experiment employing this compound as an internal standard.

Bioanalytical Workflow for Zidovudine Quantification.

Signaling Pathway Context: Mechanism of Action of Zidovudine

To understand the importance of accurately quantifying Zidovudine, it is crucial to consider its mechanism of action within the HIV replication cycle.

Zidovudine's Intracellular Activation and Mechanism of Action.

Zidovudine, as a prodrug, must be phosphorylated intracellularly to its active triphosphate form. This active metabolite then competes with the natural substrate for HIV's reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus inhibiting viral replication. Accurate measurement of Zidovudine in plasma is a surrogate for assessing the potential for intracellular concentrations of the active form, which is directly related to its therapeutic efficacy.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Zidovudine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zidovudine and Isotopic Labeling

Zidovudine (3'-azido-3'-deoxythymidine, AZT) was the first antiretroviral agent approved for the treatment of HIV-1 infection. It is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a chain terminator during viral DNA synthesis.[1][2]

Isotopically labeled compounds, such as Zidovudine-d4, are crucial tools in drug development and clinical research. They are primarily used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of drug concentration measurements in biological matrices. The use of a stable isotope-labeled internal standard that co-elutes with the analyte but is distinguishable by mass allows for correction of variations during sample preparation and analysis.[3]

Proposed Synthesis of this compound

A common and efficient strategy for the synthesis of Zidovudine initiates from thymidine.[4] A plausible pathway to this compound would, therefore, commence with an appropriately deuterated thymidine precursor. Commercially available Zidovudine-d3 is deuterated on the methyl group of the thymine base. For this compound, it is hypothesized that the fourth deuterium atom is located on the deoxyribose sugar ring, likely at the 2' position.

The proposed multi-step synthesis is as follows:

-

Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of the deuterated thymidine is selectively protected to prevent its participation in subsequent reactions. A common protecting group for this purpose is the trityl (triphenylmethyl) group.

-

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. This is typically achieved by mesylation or tosylation.

-

Nucleophilic Substitution with Azide: The activated 3'-position undergoes an SN2 reaction with an azide salt, such as lithium azide or sodium azide, to introduce the azido group with inversion of stereochemistry.

-

Deprotection of the 5'-Hydroxyl Group: The protecting group is removed from the 5'-hydroxyl position to yield the final this compound product.

The following diagram illustrates this proposed synthetic workflow.

Experimental Protocols (Adapted from Analogous Syntheses)

The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These are based on established procedures for the synthesis of Zidovudine from non-deuterated thymidine and should be adapted and optimized for the deuterated analog.

Synthesis of 5'-O-Trityl-Thymidine

Objective: To protect the 5'-hydroxyl group of thymidine.

Materials:

-

Thymidine

-

Anhydrous Pyridine

-

Trityl chloride (Triphenylmethyl chloride)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve thymidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add trityl chloride portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-Trityl-Thymidine as a white solid.

Synthesis of 3'-O-Mesyl-5'-O-Trityl-Thymidine

Objective: To activate the 3'-hydroxyl group.

Materials:

-

5'-O-Trityl-Thymidine

-

Anhydrous Pyridine

-

Methanesulfonyl chloride

-

Dichloromethane (DCM)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5'-O-Trityl-Thymidine in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride dropwise to the solution.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, slowly add ice-cold water to quench the reaction.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. This is often used in the next step without further purification.

Synthesis of 3'-Azido-3'-deoxy-5'-O-Tritylthymidine

Objective: To introduce the azido group at the 3'-position.

Materials:

-

3'-O-Mesyl-5'-O-Trityl-Thymidine

-

Lithium azide (LiN₃) or Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 3'-O-Mesyl-5'-O-Trityl-Thymidine in anhydrous DMF.

-

Add lithium azide to the solution and heat the mixture to 80-100 °C.

-

Stir the reaction for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or silica gel chromatography.

Synthesis of Zidovudine (3'-Azido-3'-deoxythymidine)

Objective: To deprotect the 5'-hydroxyl group.

Materials:

-

3'-Azido-3'-deoxy-5'-O-Tritylthymidine

-

80% Acetic acid in water

-

Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3'-Azido-3'-deoxy-5'-O-Tritylthymidine in 80% aqueous acetic acid.

-

Stir the solution at room temperature for 1-2 hours, monitoring the removal of the trityl group by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and dichloromethane to remove the triphenylmethanol byproduct.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by silica gel column chromatography or recrystallization to obtain Zidovudine as a white solid.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of non-deuterated Zidovudine and analytical data for isotopically labeled Zidovudine. Specific yield and isotopic enrichment data for this compound are not available in the reviewed literature.

Table 1: Reaction Yields for Analogous Non-Deuterated Zidovudine Synthesis

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| 5'-O-Protection | Thymidine | 5'-O-Trityl-Thymidine | 85-95% |

| 3'-O-Activation | 5'-O-Trityl-Thymidine | 3'-O-Mesyl-5'-O-Trityl-Thymidine | >90% (often used crude) |

| 3'-Azidation | 3'-O-Mesyl-5'-O-Trityl-Thymidine | 3'-Azido-3'-deoxy-5'-O-Tritylthymidine | 70-85% |

| 5'-O-Deprotection | 3'-Azido-3'-deoxy-5'-O-Tritylthymidine | Zidovudine | 80-90% |

Table 2: Spectroscopic Data for Zidovudine and its Isotopically Labeled Analog

| Parameter | Zidovudine (Non-labeled) | Zidovudine-IS (Isotopically Labeled) |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.7 (s, 1H, H-6), 6.2 (t, 1H, H-1'), 4.3 (m, 1H, H-3'), 3.9 (m, 1H, H-4'), 3.6 (m, 2H, H-5'), 2.3 (m, 2H, H-2'), 1.8 (s, 3H, 5-CH₃) | Specific data for this compound is not available. The spectrum would show the absence of signals corresponding to the deuterated positions. |

| ¹³C NMR (DMSO-d₆, δ ppm) | 163.9, 150.7, 136.1, 109.5, 84.7, 83.9, 61.6, 60.9, 37.1, 12.4 | Specific data for this compound is not available. |

| Mass Spectrometry (ESI-MS/MS) | ||

| Precursor Ion [M+H]⁺ | m/z 268 | m/z 271 (for a +3 labeled analog)[3] |

| Product Ion | m/z 127[3] | m/z 130 (for a +3 labeled analog)[3] |

Mechanism of Action of Zidovudine

Zidovudine is a prodrug that must be activated intracellularly to exert its antiviral effect. Cellular enzymes phosphorylate Zidovudine to its active triphosphate form, Zidovudine triphosphate (AZT-TP).[1][4] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[5][6] Once incorporated, the absence of a 3'-hydroxyl group on the azido-sugar moiety of Zidovudine prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and inhibition of viral DNA synthesis.[1][2]

The following diagram illustrates the activation and mechanism of action of Zidovudine.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for this compound, based on well-established chemical principles for the synthesis of Zidovudine and its analogs. While a specific published protocol for this compound remains elusive, the provided experimental procedures offer a strong foundation for its synthesis in a research setting. The included quantitative and spectroscopic data for the non-deuterated compound and its isotopically labeled counterparts provide valuable reference points. The visualization of the synthetic pathway and the mechanism of action further aids in understanding the chemistry and pharmacology of this important antiretroviral agent. Researchers and drug development professionals can utilize this guide as a comprehensive resource for the synthesis and application of isotopically labeled Zidovudine.

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. Zidovudine(30516-87-1) 1H NMR spectrum [chemicalbook.com]

- 3. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 2'-Deoxyuridine synthesis - chemicalbook [chemicalbook.com]

Zidovudine-d4: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Zidovudine-d4. This compound, a deuterated analog of the antiretroviral drug Zidovudine, serves as a critical internal standard in pharmacokinetic and bioanalytical studies.[1] Its isotopic labeling allows for precise quantification of Zidovudine in biological matrices by mass spectrometry. This guide details the analytical methodologies employed to ensure the identity, purity, and quality of this compound reference standards.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for this compound provides essential data on its quality and purity. The following tables summarize the typical quantitative information found on a CoA.

Table 1: Identification and General Properties

| Parameter | Specification | Result |

| Product Name | This compound | Conforms |

| Molecular Formula | C₁₀H₉D₄N₅O₄ | Conforms |

| Appearance | A white to off-white solid | Conforms |

| Solubility | Soluble in Methanol | Conforms |

| Melting Point | 113-115 °C | 114 °C |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-UV | ≥ 98% | 99.5% |

| Isotopic Purity | LC-MS | ≥ 99% Deuterium incorporation | 99.8% |

| Unlabeled Zidovudine | LC-MS | ≤ 0.5% | 0.15% |

| Other Impurities | HPLC-UV | Individual Impurity ≤ 0.1% | Conforms |

| Total Impurities ≤ 0.5% | 0.35% | ||

| Loss on Drying | Gravimetric | ≤ 1.0% | 0.2% |

| Residue on Ignition | Gravimetric | ≤ 0.1% | < 0.1% |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of this compound and quantifying impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.[2]

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Detection Wavelength: UV detection at 265 nm or 270 nm.[2][3]

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent like methanol.

-

Procedure: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of the main peak and any impurity peaks are integrated to calculate the purity and impurity levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is employed to confirm the molecular weight of this compound and to determine its isotopic purity, specifically the percentage of deuterium incorporation and the presence of any unlabeled Zidovudine.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight mass analyzer).

-

Ionization Source: Electrospray ionization (ESI) is typically used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is monitored to distinguish between this compound and unlabeled Zidovudine.

-

Procedure: A solution of this compound is introduced into the LC-MS system. The mass spectrometer is set to monitor for the m/z of both this compound and unlabeled Zidovudine. The relative peak areas of the corresponding mass signals are used to calculate the isotopic purity.

Identity Confirmation by Infrared Spectroscopy

Infrared (IR) spectroscopy is used to confirm the chemical identity of the this compound by comparing its spectrum to that of a known reference standard.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: The IR spectrum of the sample is recorded and compared with the reference spectrum of Zidovudine. The presence of characteristic absorption bands confirms the identity of the compound's functional groups.

Visualizations

The following diagrams illustrate key aspects of this compound analysis and its chemical context.

Caption: Workflow for a Certificate of Analysis.

Caption: Relationship between Zidovudine and this compound.

References

Navigating the Nuances of Zidovudine-d4: An In-depth Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Zidovudine-d4 (Azidothymidine-d4), a deuterated analog of the antiretroviral drug Zidovudine. Focusing on isotopic purity and chemical stability, this document offers detailed methodologies for assessment, data presentation for easy interpretation, and visual representations of key concepts to support researchers and drug development professionals in their work with this stable isotope-labeled compound.

Introduction to this compound

This compound is a synthetic nucleoside analog of thymidine, where four hydrogen atoms have been replaced with deuterium. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies of Zidovudine. The incorporation of deuterium provides a distinct mass signature, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.

Mechanism of Action of Zidovudine: Zidovudine is a prodrug that is intracellularly phosphorylated to its active triphosphate moiety, Zidovudine triphosphate (ZDV-TP). ZDV-TP competitively inhibits the viral enzyme reverse transcriptase and gets incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated Zidovudine molecule leads to the termination of DNA chain elongation, thus inhibiting HIV replication.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, four) relative to molecules with fewer or no deuterium atoms (d0, d1, d2, d3). High isotopic purity is essential to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.

Quantitative Data on Isotopic Purity

While the exact isotopic distribution can vary between manufacturing batches, a typical specification for high-quality this compound is presented in Table 1. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

| Isotopic Species | Abbreviation | Typical Abundance (%) |

| Zidovudine-d0 | d0 | < 0.1 |

| Zidovudine-d1 | d1 | < 0.5 |

| Zidovudine-d2 | d2 | < 1.0 |

| Zidovudine-d3 | d3 | < 5.0 |

| This compound | d4 | > 98.0 |

Table 1: Typical Isotopic Distribution of this compound. This table summarizes the expected relative abundance of different isotopic species in a high-purity batch of this compound.

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species of Zidovudine.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)

-

Liquid Chromatography system (for sample introduction)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the mass spectrometer's sensitivity.

-

Instrument Setup:

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Optimize the ionization source parameters (e.g., electrospray voltage, gas flows, temperature) for optimal signal intensity of the [M+H]⁺ or other suitable parent ion of Zidovudine.

-

-

Data Acquisition:

-

Acquire full-scan mass spectra of the this compound solution over a mass range that includes the parent ions of all expected isotopic species (e.g., m/z 268-272 for [M+H]⁺).

-

Ensure sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopic species (d0 to d4).

-

Integrate the peak areas of each isotopologue.

-

Calculate the relative abundance of each species as a percentage of the total peak area of all isotopic species.

-

Figure 1: Experimental Workflow for Isotopic Purity Determination.

Stability of this compound

The stability of this compound is a crucial factor, particularly when used as an internal standard in bioanalytical methods that involve sample storage and processing. While specific stability studies on this compound are not extensively published, its stability profile is expected to be very similar to that of unlabeled Zidovudine. Forced degradation studies on Zidovudine have identified its key degradation pathways.

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are conducted under harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to accelerate the degradation process and identify potential degradation products.

| Stress Condition | Zidovudine Stability | Major Degradation Products |

| Acidic Hydrolysis | Susceptible to degradation | Thymine, 3'-azido-3'-deoxy-2',3'-didehydrothymidine |

| Basic Hydrolysis | Relatively stable | Minor degradation to Thymine |

| Oxidative | Generally stable | Minor degradation products |

| Photolytic | Susceptible to degradation | Thymine and other photoproducts |

| Thermal | Relatively stable | Minor degradation |

Table 2: Summary of Zidovudine Stability under Forced Degradation Conditions. This table outlines the stability of Zidovudine under various stress conditions and lists the major degradation products formed.

Figure 2: this compound Degradation Pathways.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to separate the parent drug from its degradation products, allowing for the quantification of the remaining intact drug over time.

Objective: To assess the stability of this compound under various stress conditions.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Stressed Samples:

-

Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water).

-

Expose the solutions to the respective stress conditions (e.g., heat, UV light) for a defined period.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile). The exact ratio should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection Wavelength: 267 nm.

-

-

Data Analysis:

-

Inject the stressed samples into the HPLC system.

-

Identify and quantify the peak corresponding to this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Figure 3: HPLC Stability Testing Workflow.

Zidovudine's Mechanism of Action: A Signaling Pathway Perspective

To provide a complete picture for researchers, it is essential to understand the cellular pathway through which Zidovudine exerts its therapeutic effect.

Figure 4: Zidovudine's Intracellular Activation and Mechanism of Action.

Conclusion

This technical guide has provided a detailed examination of the isotopic purity and stability of this compound. While specific quantitative data for isotopic purity and stability of the deuterated form should be confirmed with the supplier's Certificate of Analysis for each batch, the methodologies and expected outcomes presented here offer a solid foundation for researchers. Understanding these critical quality attributes is paramount for the accurate and reliable use of this compound as an internal standard in demanding analytical applications. The provided experimental protocols and visual diagrams serve as practical tools for laboratory implementation and a deeper understanding of the underlying scientific principles.

A Technical Guide to Commercially Available Zidovudine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available deuterated Zidovudine (Zidovudine-d4), a critical tool for bioanalytical and pharmacokinetic studies. This document outlines the compound's specifications, commercial sources, and its primary application as an internal standard in quantitative mass spectrometry assays. Detailed experimental protocols and data are provided to facilitate its use in a research setting.

Introduction to Zidovudine and its Deuterated Analog

Zidovudine (Azidothymidine or AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection. It is a synthetic thymidine analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits the viral reverse transcriptase enzyme, leading to the termination of viral DNA chain elongation.

In research, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are essential for achieving accurate and precise quantification of the target analyte by mass spectrometry. This compound, in which four hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for Zidovudine. Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished by a mass spectrometer, correcting for variability in sample preparation and instrument response.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm purity, isotopic enrichment, and other quality control parameters.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number (Example) | Website |

| Acanthus Research | This compound | ZID-16-002 | acanthusresearch.com |

| MedChemExpress | This compound | HY-17413S | medchemexpress.com |

| Toronto Research Chemicals (TRC) | This compound | Z498502 | trc-canada.com |

| Cayman Chemical | This compound | Consult Website | caymanchem.com |

Note: Catalog numbers and availability are subject to change. Please consult the supplier's website for the most current information.

Table 2: General Product Specifications for this compound

| Parameter | Specification | Source |

| Chemical Name | 3'-Azido-3'-deoxythymidine-d4 | - |

| Synonyms | AZT-d4, ZDV-d4 | [1] |

| Molecular Formula | C₁₀H₉D₄N₅O₄ | [1] |

| Molecular Weight | Approx. 271.27 g/mol | - |

| Purity (Chemical) | Typically ≥98% | - |

| Isotopic Enrichment | Typically ≥99% atom % D | Request from supplier |

| Appearance | White to off-white solid | - |

| Standard Unit Size | 25 mg | [1] |

Application in Bioanalysis: An Internal Standard for LC-MS/MS

The primary research application of this compound is as an internal standard (IS) for the sensitive and selective quantification of Zidovudine in biological matrices such as human plasma. The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable data.

Zidovudine's Mechanism of Action

To understand the context of its measurement, it is useful to visualize the mechanism of action of Zidovudine. The drug acts as a prodrug that must be activated within the host cell.

Caption: Intracellular activation of Zidovudine and its mechanism of HIV reverse transcriptase inhibition.

Experimental Protocols

The following is a representative, detailed protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, adapted from validated LC-MS/MS methodologies.

Materials and Reagents

-

Zidovudine reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (ACS grade)

-

Oasis HLB Solid-Phase Extraction (SPE) cartridges (1 cc)

-

Methanol (HPLC grade) for SPE conditioning

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Zidovudine and this compound in water to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Zidovudine stock solution with a 50:50 water/acetonitrile mixture to prepare working solutions for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 30,000 ng/mL).

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with water to a final concentration of 500 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 20 µL of the 500 ng/mL this compound internal standard working solution to all tubes (except blank matrix).

-

Vortex briefly.

-

Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Surveyor LC or equivalent |

| Analytical Column | Phenomenex Synergi Hydro-RP (2.0 x 150 mm, 4 µm) |

| Mobile Phase | 15% Acetonitrile, 85% Water, 0.1% Acetic Acid (v/v/v) |

| Flow Rate | 0.200 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | ~5 minutes |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., Thermo Finnigan TSQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Zidovudine Transition | Q1: 268.0 m/z -> Q3: 127.0 m/z |

| This compound (IS) Transition | Q1: 271.0 m/z -> Q3: 130.0 m/z |

| Collision Gas | Argon |

Bioanalytical Workflow Visualization

The entire process from sample receipt to final data analysis can be visualized as a clear workflow.

Caption: Standard workflow for the quantification of Zidovudine in plasma using this compound.

Data and Performance Characteristics

A validated bioanalytical method using this protocol should exhibit excellent performance. The data below is representative of what can be achieved.

Table 5: Method Validation and Performance Data

| Parameter | Typical Value |

| Linearity Range | 1 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 10% |

| Inter-day Precision (%CV) | ≤ 10% |

| Accuracy (% Deviation) | ≤ 8.3% |

| Mean Recovery (Zidovudine) | 92.3% |

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of Zidovudine in biological systems. Its commercial availability from reputable suppliers ensures that high-quality, reliable material is accessible for developing and validating robust bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide serves as a comprehensive starting point for laboratories aiming to establish pharmacokinetic and other quantitative assays for this important antiretroviral agent.

References

In-Depth Technical Guide: Chemical Identifiers of Zidovudine-d4

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the chemical identifiers for Zidovudine-d4, a deuterated analog of the antiretroviral drug Zidovudine. Due to the nature of isotopically labeled compounds, some identifiers are not always available. This document clarifies the available data for this compound and provides the corresponding identifiers for the parent compound, Zidovudine, for comparative reference.

Summary of Chemical Identifiers

The following table summarizes the key chemical identifiers for both this compound and its non-deuterated parent compound, Zidovudine.

| Identifier | This compound | Zidovudine |

| CAS Number | Not Available | 30516-87-1[1] |

| PubChem CID | Not Available | 35370[1] |

| ChemSpider ID | Not Available | 32555 |

| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione; 2',3'-dideoxy-5'-(deuteriooxymethyl)-5-(methyl-d3)-thymidine (representative names) | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[1] |

| InChI | Not Available | InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1[1] |

| InChIKey | Not Available | HBOMLICNUCNMMY-XLPZGREQSA-N[1] |

| Canonical SMILES | OC[C@@H]1--INVALID-LINK--C--INVALID-LINK--O1 | CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@@HN=[N+]=[N-][1] |

| Molecular Formula | C10H9D4N5O4 | C10H13N5O4[1] |

Note: The CAS Number for this compound is often not assigned or is listed as not available by chemical suppliers[2]. The CAS number for the unlabeled parent compound is frequently used for reference. Similarly, a specific PubChem Compound ID (CID) for this particular deuterated analog of Zidovudine has not been found. The provided SMILES for this compound reflects the isotopic labeling.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as diagrams of its metabolic and signaling pathways, are beyond the scope of this document. Such information is typically found in specialized scientific literature and patent documents. Researchers are encouraged to consult these resources for in-depth methodological details.

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical and logical relationships between the different types of chemical identifiers.

Caption: Relationship between chemical structure representations and database identifiers.

References

Methodological & Application

Application Note: High-Throughput Quantification of Zidovudine in Human Plasma using Zidovudine-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zidovudine (ZDV) in human plasma. Zidovudine-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Zidovudine quantification.

Introduction

Zidovudine (also known as azidothymidine or AZT) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was the first antiretroviral medication approved for the treatment of HIV/AIDS.[1] It remains a critical component of combination antiretroviral therapy, particularly in resource-limited settings and for the prevention of mother-to-child transmission.[2] Accurate and precise measurement of Zidovudine concentrations in biological matrices is essential for optimizing dosing regimens, assessing patient adherence, and conducting pharmacokinetic research.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample processing and instrument response, thereby ensuring the reliability of the results.[2][4] This application note provides a detailed protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, based on established and validated methodologies.[2][4][5]

Experimental

Materials and Reagents

-

Zidovudine (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid (glacial, ≥99.7%)

-

Formic Acid (≥98%)

-

Human plasma (K2EDTA)

-

Oasis HLB 1cc Solid Phase Extraction (SPE) Cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Zidovudine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Zidovudine Working Solutions: Prepare serial dilutions of the Zidovudine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 100 µL of each plasma sample, add 20 µL of the 500 ng/mL this compound working solution and vortex briefly.

-

Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | Synergi Hydro-RP, 2.0 x 150 mm, 4 µm |

| Mobile Phase | 15% Acetonitrile in water with 0.1% Acetic Acid |

| Flow Rate | 0.200 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 9 minutes |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Temperature | 550°C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zidovudine | 268.1 | 127.1 |

| This compound (IS) | 272.1 | 131.1 |

Note: The MRM transitions for Zidovudine and its stable isotope-labeled internal standard may vary slightly between different instruments and sources. The values provided are based on published literature.[2][4][5]

Results and Discussion

Method Validation

The described LC-MS/MS method has been validated based on parameters outlined in published studies.[2][4][5] The key performance characteristics are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 to 3000 ng/mL for Zidovudine in human plasma.[2][4] The lower limit of quantification (LLOQ) was established at 1 ng/mL, showcasing the high sensitivity of the assay.[2][4]

| Parameter | Result |

| Linearity Range | 1 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results, as reported in the literature, fall within the acceptable limits for bioanalytical method validation.[2][4][6][7]

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (% Deviation) | Inter-day Precision (%CV) | Inter-day Accuracy (% Deviation) |

| Low | ≤ 10% | ≤ 8.3% | ≤ 10% | ≤ 8.3% |

| Medium | ≤ 10% | ≤ 8.3% | ≤ 10% | ≤ 8.3% |

| High | ≤ 10% | ≤ 8.3% | ≤ 10% | ≤ 8.3% |

Recovery

The extraction recovery of Zidovudine from human plasma using the solid-phase extraction method was consistent and high.[2][4]

| Analyte | Mean Recovery (%) |

| Zidovudine | 92.3% |

Diagrams

Caption: Experimental workflow for Zidovudine quantification.

Caption: Simplified metabolic pathway of Zidovudine.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Zidovudine in human plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for a wide range of research applications in the field of antiretroviral therapy.

References

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High throughput LC-MS/MS method for simultaneous determination of zidovudine, lamivudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for Zidovudine in Human Plasma Using Zidovudine-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Zidovudine (ZDV) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Zidovudine-d4 (ZDV-d4), to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing excellent recovery and minimizing matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. This method demonstrates excellent linearity over a clinically relevant concentration range, with high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Zidovudine (also known as AZT) is a nucleoside analogue reverse transcriptase inhibitor (NRTI) that was the first drug approved for the treatment of HIV infection.[1] Accurate and reliable quantification of Zidovudine in biological matrices is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize treatment efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2] It compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[2] This application note presents a validated LC-MS/MS method for the determination of Zidovudine in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Zidovudine (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ammonium Acetate

-

Human Plasma (drug-free)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatography System (e.g., Shimadzu, Waters)

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., API 4000)

-

Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 2.0 x 150 mm)[2][3]

Stock and Working Solutions

-

Zidovudine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Zidovudine stock solution in a mixture of methanol and water to create calibration curve standards.

-

Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the this compound stock solution with methanol.[4]

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (this compound). Vortex for 10 seconds. Add 200 µL of water and vortex again.[2] Load the entire mixture onto the pre-conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 0.5 mL of methanol into a clean collection tube.[2]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| Column | Phenomenex Synergi Hydro-RP (2.0 x 150 mm)[2][3] |

| Mobile Phase | 15% Acetonitrile in 0.1% Acetic Acid[2][3] |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 30 °C[1] |

| Injection Volume | 25 µL[1] |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive[2][3] |

| MRM Transition (ZDV) | 268 -> 127[2][3] |

| MRM Transition (ZDV-d4) | 271 -> 130[2][3] |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 3000 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2][3] |

| Accuracy (% Deviation) | ≤ 8.3%[2][3] |

| Precision (% CV) | ≤ 10%[2][3] |

| Recovery (Zidovudine) | 92.3%[2][3] |

| Matrix Effect | Mean 5% suppression for ZDV and ZDV-IS[2] |

Visualizations

References

- 1. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Six Antiretroviral Drugs in Human Hair Using an LC-ESI+-MS/MS Method: Application to Adherence Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Zidovudine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Introduction

Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, is a nucleoside reverse transcriptase inhibitor (NRTI) that remains a critical component in combination antiretroviral therapy.[1] Therapeutic drug monitoring of Zidovudine is essential to ensure efficacy while minimizing toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, Zidovudine-d4 (ZDV-d4), ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[2] The method is validated according to FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and routine clinical monitoring.[2]

Principle

Plasma samples are prepared by solid-phase extraction (SPE) after the addition of the internal standard, this compound. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of Zidovudine to this compound against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

Zidovudine (ZDV) reference standard

-

This compound (ZDV-d4) internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid or Acetic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (K2EDTA)

-

Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges[2][3][4]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Pipettes and general laboratory glassware

Preparation of Solutions

-

ZDV Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zidovudine and dissolve it in 10 mL of methanol.[5]

-

ZDV-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

ZDV Working Standard Solutions: Prepare serial dilutions of the ZDV stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality controls (QCs).

-

IS Working Solution (500 ng/mL): Dilute the ZDV-d4 stock solution with water to achieve a final concentration of 500 ng/mL.[2]

Preparation of Calibration Standards and Quality Controls

-

Calibration Standards: Prepare calibration standards daily by spiking 100 µL of blank human plasma with the appropriate ZDV working solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, 1000, 2000, and 3000 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels:

Plasma Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 100 µL of each plasma sample in a test tube, add 20 µL of the IS working solution (500 ng/mL).[2]

-

Add 200 µL of water to each tube and vortex briefly.[2]

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.[2]

-

Elute the analytes with 0.5 mL of methanol into a clean collection tube.[2]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 10-20 µL) into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

Caption: Workflow for Zidovudine quantification in plasma.

Data and Results

The method was validated for linearity, accuracy, precision, recovery, and matrix effects.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | Phenomenex Synergi Hydro-RP (2.0 x 150 mm)[2][3][4] |

| Mobile Phase | 15% Acetonitrile and 0.1% Acetic Acid in Water[2][3][4] |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][4] |

| MRM Transition (ZDV) | Q1: 268.1 m/z -> Q3: 127.1 m/z[2][3][4] |

| MRM Transition (ZDV-d4) | Q1: 271.1 m/z -> Q3: 130.1 m/z[2][3] |

Table 2: Calibration Curve Performance

| Parameter | Result |

| Linearity Range | 1 - 3000 ng/mL[2][3][4] |

| Regression Model | Linear, 1/x² weighting |

| Correlation (r²) | > 0.995 |

Table 3: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| LLOQ QC | 1 | ≤ ± 8.3% | ≤ 10.0% |

| Low QC | 15 | ≤ ± 8.3% | ≤ 10.0% |

| Medium QC | 250 | ≤ ± 8.3% | ≤ 10.0% |

| High QC | 2500 | ≤ ± 8.3% | ≤ 10.0% |

| Data derived from validation results demonstrating high accuracy and precision.[2][3] |

Table 4: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery | Matrix Effect |

| Zidovudine | 92.3%[2][3][4] | Not Significant |

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of Zidovudine in human plasma. The use of solid-phase extraction provides clean samples and high recovery, while the stable isotope-labeled internal standard ensures accuracy and precision.[2] The method is linear over a wide concentration range (1-3000 ng/mL) and demonstrates excellent sensitivity with an LLOQ of 1 ng/mL.[2][3][4] This robust and reproducible assay is well-suited for high-throughput analysis in clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Zidovudine.

References

- 1. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

Application Note: High-Throughput Quantification of Zidovudine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV-1 infection, remains a critical component in combination antiretroviral therapy.[1][2][3][4] Accurate and reliable quantification of Zidovudine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, Zidovudine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[5][6] Two common sample preparation techniques, Solid-Phase Extraction (SPE) and Protein Precipitation (PP), are presented, providing flexibility for different laboratory workflows and sample volumes.

Experimental

-

Zidovudine (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate

-

Deionized Water

-

Human Plasma (K2EDTA)

-

Solid-Phase Extraction Cartridges (e.g., Oasis HLB)

-

96-well collection plates

-

Vortex mixer

-

Centrifuge

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for the analysis.

Table 1: LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| HPLC System | |

| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 15% B for 5 min) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Zidovudine: 268.1 → 127.1; this compound: 272.1 → 131.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 200 ms |

Stock solutions of Zidovudine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocols

Two distinct protocols for sample preparation are provided below: Solid-Phase Extraction (SPE) and Protein Precipitation (PP).

SPE is a highly effective technique for removing interfering matrix components, resulting in a cleaner sample extract and reduced matrix effects.

Experimental Workflow for SPE

Caption: Solid-Phase Extraction Workflow for Zidovudine.

Detailed SPE Protocol:

-

To 100 µL of plasma sample, add 25 µL of this compound working solution (internal standard).

-

Vortex for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the entire pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol into a clean collection tube or 96-well plate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Protein precipitation is a simpler and faster method suitable for high-throughput analysis, although it may result in a less clean extract compared to SPE.

Experimental Workflow for Protein Precipitation

Caption: Protein Precipitation Workflow for Zidovudine.

Detailed PP Protocol:

-

To 100 µL of plasma sample, add 25 µL of this compound working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Dilute the supernatant 1:1 with water to reduce the organic content before injection.

-

Inject into the LC-MS/MS system.

Results and Discussion

The following tables summarize the quantitative performance data for the Zidovudine assay using both SPE and PP sample preparation methods.

Table 2: Method Validation Parameters

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |

| Linearity Range | 1 - 5000 ng/mL | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 5000 ng/mL |

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Precision (%CV) - SPE | Accuracy (%Bias) - SPE | Precision (%CV) - PP | Accuracy (%Bias) - PP |

| LLOQ | 5 | < 10% | ± 10% | < 15% | ± 15% |

| Low QC | 15 | < 8% | ± 8% | < 10% | ± 10% |

| Mid QC | 250 | < 5% | ± 5% | < 8% | ± 8% |

| High QC | 4000 | < 5% | ± 5% | < 8% | ± 8% |

Table 4: Recovery and Matrix Effect

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |

| Mean Recovery | > 90% | > 95% |

| Matrix Effect | Minimal (< 5% suppression) | Moderate (10-20% suppression) |

The use of this compound as an internal standard effectively mitigates the variability and matrix effects observed with the protein precipitation method. While SPE provides a cleaner extract and a lower LLOQ, the PP method offers a simpler, faster, and more cost-effective workflow for larger sample batches.

Logical Relationship of Analytical Steps

Caption: Overall Analytical Process for Zidovudine Quantification.

Conclusion

This application note presents two validated sample preparation methods for the quantification of Zidovudine in human plasma using LC-MS/MS with a deuterated internal standard. The Solid-Phase Extraction protocol is recommended for studies requiring the highest sensitivity and minimal matrix effects. The Protein Precipitation method provides a high-throughput alternative with acceptable performance for routine analyses. The choice of method will depend on the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and available resources. Both methods, when coupled with the described LC-MS/MS conditions, offer a reliable and robust solution for the bioanalysis of Zidovudine.

References

- 1. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zidovudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Zidovudine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Zidovudine-d4 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (Azidothymidine, AZT) is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV/AIDS.[1][2][3] Zidovudine-d4 is a deuterated form of Zidovudine, serving as a stable isotope-labeled internal standard for quantitative bioanalytical studies, such as mass spectrometry, to enhance the accuracy and precision of Zidovudine quantification in various biological matrices.[4] Proper preparation and storage of this compound solutions are critical to maintain their integrity and ensure reliable experimental outcomes.

This document provides detailed protocols for the preparation of this compound solutions, recommended storage conditions, and methodologies for stability assessment.

Solution Preparation

The preparation of this compound solutions involves the initial creation of a concentrated stock solution, which is then used to make working solutions of desired concentrations.

Materials and Reagents

-

This compound powder

-

Solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

-

Diluents:

-

5% Dextrose Injection (D5W)

-

0.9% Sodium Chloride Injection (Normal Saline)

-

Phosphate Buffer (pH 7.4)

-

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PVDF)

Protocol for Stock Solution Preparation (e.g., 1 mg/mL in DMSO)

-

Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Dissolution: Transfer the powder to a volumetric flask. Add a small amount of DMSO to dissolve the powder completely. Zidovudine is soluble in DMSO at concentrations greater than 20 mg/mL.[5]

-

Volume Adjustment: Once fully dissolved, add DMSO to the final volume mark on the volumetric flask.

-

Homogenization: Cap the flask and mix the solution thoroughly using a vortex mixer.

-

Filtration (Optional): For applications requiring sterile solutions, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store as recommended in Section 3.0.

Protocol for Working Solution Preparation (e.g., 4 µg/mL in D5W)

-

Thawing: If the stock solution is frozen, thaw it completely at room temperature and vortex gently to ensure homogeneity.

-

Dilution: Based on the desired final concentration, calculate the required volume of the stock solution. For example, to prepare 10 mL of a 4 µg/mL working solution from a 1 mg/mL stock solution, 40 µL of the stock is required.

-

Mixing: Add the calculated volume of the stock solution to a volumetric flask containing the chosen diluent (e.g., D5W or 0.9% Sodium Chloride).

-

Final Volume: Add the diluent to the final volume mark and mix thoroughly.

-

Storage: Use the working solution immediately or store under appropriate conditions as detailed in Section 3.0. Zidovudine at 4 mg/mL is stable in D5W and 0.9% Sodium Chloride for up to 8 days at room temperature or under refrigeration.[6] For lower concentrations, it is advisable to use the solution within 8 hours if stored at 25°C or 24 hours if refrigerated at 2-8°C to minimize potential microbial contamination.[7]

Storage and Stability

The stability of this compound is crucial for its use as a reference standard. The following tables summarize the recommended storage conditions for the solid compound and its solutions. The stability of this compound is expected to be comparable to that of unlabeled Zidovudine.

Table 1: Storage Conditions for this compound

| Form | Temperature | Duration | Additional Notes |

| Solid Powder | -20°C | 3 years | Protect from light.[5][7] |

| 4°C | 2 years | ||

| In Solvent (e.g., DMSO) | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |

| -20°C | 1 month |

Data for this compound sourced from supplier information.[4]

Table 2: Stability of Diluted Zidovudine Solutions

| Diluent | Concentration | Temperature | Duration | Stability |

| 5% Dextrose Injection | 4 mg/mL | Room Temperature (25°C) | 8 days (192 hours) | >97% of initial concentration remains.[6] |

| 4 mg/mL | Refrigerated (4°C) | 8 days (192 hours) | >97% of initial concentration remains.[6] | |

| ≤ 4 mg/mL | Room Temperature (25°C) | 24 hours (Physical/Chemical) | Administer within 8 hours to minimize microbial risk.[7] | |

| ≤ 4 mg/mL | Refrigerated (2-8°C) | 48 hours (Physical/Chemical) | Administer within 24 hours to minimize microbial risk.[7] | |

| 0.9% Sodium Chloride | 4 mg/mL | Room Temperature (25°C) | 8 days (192 hours) | >97% of initial concentration remains.[6] |

| 4 mg/mL | Refrigerated (4°C) | 8 days (192 hours) | >97% of initial concentration remains.[6] | |

| Potassium Phosphate Buffer (pH 7.4) | Not specified | Not specified | Half-life of 14.91 hours | Data for a Zidovudine derivative.[8] |

Experimental Protocols

Workflow for this compound Solution Preparation and Handling

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. asianpharmtech.com [asianpharmtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalrph.com [globalrph.com]

- 8. Quantitative plasma determination of a novel antiretroviral derivative of zidovudine by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Zidovudine-d4 in Therapeutic Drug Monitoring of Zidovudine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, remains a critical component of combination antiretroviral therapy (cART), particularly in specific patient populations such as pregnant women and newborns for the prevention of perinatal transmission. Therapeutic Drug Monitoring (TDM) of Zidovudine is essential to optimize therapeutic outcomes, minimize toxicity, and manage drug-drug interactions. Zidovudine-d4, a deuterated analog of Zidovudine, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass-to-charge ratio. This application note provides detailed protocols and data for the use of this compound in the TDM of Zidovudine.

Mechanism of Action and Metabolism

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that requires intracellular phosphorylation to its active triphosphate metabolite, Zidovudine triphosphate (ZDV-TP).[1][2] ZDV-TP competes with the natural substrate, deoxythymidine triphosphate, for incorporation into viral DNA by the HIV reverse transcriptase. This incorporation leads to chain termination and halts viral replication.[1][2][3]

The metabolism of Zidovudine primarily occurs via three pathways:

-